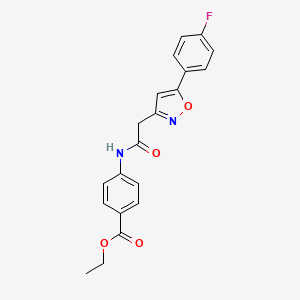

Ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate

Description

Ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted isoxazole moiety via an acetamido bridge.

Properties

IUPAC Name |

ethyl 4-[[2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O4/c1-2-26-20(25)14-5-9-16(10-6-14)22-19(24)12-17-11-18(27-23-17)13-3-7-15(21)8-4-13/h3-11H,2,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEFENKXATTXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ. These receptors play a crucial role in regulating the expression of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation.

Mode of Action

This compound acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ. This means it binds to these receptors and activates them, leading to changes in the expression of target genes. The EC50 values for PPARα, PPARγ, and PPARδ are 0.029, 0.013, and 0.029 µM, respectively.

Biochemical Pathways

Upon activation, the PPARs regulate several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, inflammation, and cellular differentiation. The specific pathways affected by this compound would depend on the tissue and cell type, as PPARs have tissue-specific roles.

Result of Action

The activation of PPARs by this compound can lead to various molecular and cellular effects. These may include changes in lipid and glucose metabolism, reduction of inflammation, and alterations in cell differentiation. The exact effects would depend on the specific PPARs activated and the tissue and cell type.

Biological Activity

Ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound belongs to a class of substituted isoxazoles, which are known for their diverse biological activities. The presence of the isoxazole ring and the 4-fluorophenyl group contributes to its pharmacological profile.

Anti-inflammatory Activity

Research has indicated that isoxazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that certain isoxazole compounds selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process, with IC50 values lower than 0.5 µM . This selectivity is crucial as it potentially reduces the side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| This compound | <0.5 | >20 | >40 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. The compound demonstrated significant antiproliferative effects, with GI50 values in the nanomolar range against several human tumor cell lines .

| Cell Line | GI50 (nM) |

|---|---|

| HT-29 (Colon Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 35 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators.

- Induction of Apoptosis : Studies have shown that isoxazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- DNA Interaction : The compound's ability to bind DNA may also contribute to its cytotoxic effects, as observed in studies involving similar conjugates .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, this compound was administered to animal models exhibiting inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential therapeutic use in inflammatory diseases.

Case Study 2: Anticancer Activity

A recent investigation into the compound's anticancer properties involved treating various cancer cell lines with different concentrations of this compound. The findings demonstrated dose-dependent inhibition of cell proliferation, with notable efficacy against breast and colon cancer cells.

Comparison with Similar Compounds

Key Compounds:

I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) : Contains a methylisoxazole linked via a phenethylamino group to the benzoate. Lacks the 4-fluorophenyl substituent and acetamido bridge, which may reduce hydrogen-bonding capacity compared to the target compound.

I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) :

- Features a thioether linkage instead of an acetamido group.

- The sulfur atom may enhance metabolic stability but reduce polarity relative to the acetamido bridge.

3-(Substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ²-isoxazoline : Combines isoxazoline and imidazolo heterocycles with a benzoyl group.

2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone : Incorporates triazole and oxadiazole rings, which are known for antimicrobial and anticancer activities. The absence of an isoxazole ring may alter binding affinity in biological systems.

Table 1: Comparative Data for Key Compounds

*Notes: Direct data for the target compound is unavailable; inferences are based on structural analogs.

Key Observations:

Synthetic Routes: The target compound’s acetamido linkage likely requires coupling reactions between an isoxazole-acetic acid derivative and 4-aminobenzoate ester, akin to methods used for triazole derivatives in . By contrast, the isoxazoline derivative in was synthesized via cyclization in acetic acid, yielding a crystalline product with 74% efficiency.

Impact of Fluorine Substitution: The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like I-6273 or I-6373 .

Thermal Stability :

- The Δ²-isoxazoline analog in exhibits a melting point of 138°C, suggesting moderate thermal stability. The target compound’s melting point is expected to differ due to its distinct functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.